(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone

Click chemistry Bioisostere 1,2,3-triazole

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone (C₁₆H₁₅N₅OS, MW 325.39) is a synthetic heterocyclic building block that integrates three privileged pharmacophores—a 1,2,3-triazole, a pyrrolidine ring, and a 2-phenylthiazole carbonyl—via a central methanone linker. The 1,2,3-triazole regioisomer distinguishes it from the more common 1,2,4-triazole derivatives and is typically introduced through copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling modular diversification for medicinal chemistry campaigns.

Molecular Formula C16H15N5OS
Molecular Weight 325.39
CAS No. 1798661-80-9
Cat. No. B2674200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone
CAS1798661-80-9
Molecular FormulaC16H15N5OS
Molecular Weight325.39
Structural Identifiers
SMILESC1CN(CC1N2C=CN=N2)C(=O)C3=CSC(=N3)C4=CC=CC=C4
InChIInChI=1S/C16H15N5OS/c22-16(20-8-6-13(10-20)21-9-7-17-19-21)14-11-23-15(18-14)12-4-2-1-3-5-12/h1-5,7,9,11,13H,6,8,10H2
InChIKeyMHIRQLXCPQQOKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1798661-80-9 – Structural and Pharmacophoric Profile of a Triazole-Pyrrolidine-Phenylthiazole Research Intermediate


(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone (C₁₆H₁₅N₅OS, MW 325.39) is a synthetic heterocyclic building block that integrates three privileged pharmacophores—a 1,2,3-triazole, a pyrrolidine ring, and a 2-phenylthiazole carbonyl—via a central methanone linker . The 1,2,3-triazole regioisomer distinguishes it from the more common 1,2,4-triazole derivatives and is typically introduced through copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling modular diversification for medicinal chemistry campaigns . The 2-phenylthiazole scaffold is a recognized pharmacophore in multiple therapeutic programs, including anti-MRSA agents, HDAC6 inhibitors, and acetylcholinesterase inhibitors, while the pyrrolidine ring contributes conformational constraint and potential stereochemical control [1][2].

Why 1798661-80-9 Cannot Be Interchanged with Other Triazole-Phenylthiazole Building Blocks


Substituting (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone with a close analog—such as a 1,2,4-triazole regioisomer, an azetidine ring replacement, or a thiophene-for-triazole swap—introduces quantifiable shifts in electronic distribution, hydrogen-bonding topology, and steric occupancy that can alter target engagement and physicochemical suitability [1]. The 1,2,3-triazole isomer presents a distinct dipole moment (~5.2 D) and N2/N3 hydrogen-bond acceptor geometry compared with the 1,2,4-triazole (~3.3 D) and 1,2,3-triazole-4-substituted analogs, affecting binding pose predictions in kinase and GPCR homology models [2]. Additionally, the pyrrolidine N-substitution pattern directly modulates the pKa of the adjacent carbonyl and influences solubility: predicted LogP for this compound is ~2.3, whereas the corresponding azetidine analog shifts LogP by approximately −0.5 log units [3]. These physicochemical divergences mean that even structurally adjacent compounds cannot be assumed bioequivalent for SAR exploration or fragment-based library design.

Quantitative Differentiation of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone Against Structural Analogs


1,2,3-Triazole Regioisomer Advantage: Dipole and Hydrogen-Bond Acceptor Geometry

The 1,2,3-triazole ring in the target compound exhibits a calculated dipole moment of ~5.2 D, compared with ~3.3 D for the 1,2,4-triazole isomer and ~4.8 D for the unsubstituted 1,2,3-triazole, impacting electrostatic complementarity with polar binding pockets [1]. The N2 and N3 atoms serve as dual hydrogen-bond acceptors with distances of ~2.8 Å, distinct from the 1,2,4-triazole's N2/N4 geometry, which can orient differently in kinase hinge regions [2]. In the patent literature, 1,2,3-triazole-containing compounds demonstrated IC₅₀ values for LPAR1 antagonism in the sub-micromolar range (e.g., <1 µM), while corresponding 1,2,4-triazole isomers showed >10-fold reduced potency in the same assay format [3].

Click chemistry Bioisostere 1,2,3-triazole

Pyrrolidine Ring Size vs. Azetidine: Conformational Flexibility and LogP Impact

The pyrrolidine ring in the target compound (five-membered) provides a calculated conformational ensemble with two dominant low-energy puckers (C-endo and C-exo) separated by <0.5 kcal/mol, whereas the azetidine analog (four-membered) is restricted to a single planar conformation, reducing flexibility for induced-fit binding [1]. This difference translates into a predicted aqueous solubility (LogS) of −4.07 for the pyrrolidine compound vs. −3.82 for the azetidine analog (more soluble), and a LogP difference of +0.5 log units (2.34 vs. 1.84) [2]. Such shifts can determine blood-brain barrier penetration potential and oral bioavailability in lead optimization.

Conformational constraint Ring size Physicochemical property

Phenylthiazole Core: Anti-MRSA MIC Benchmarking Against Non-Phenyl Analog

The 2-phenylthiazole scaffold is a validated anti-MRSA pharmacophore. In a comprehensive review, phenylthiazole derivatives exhibited MIC values against MRSA USA300 ranging from 0.5 to 16 µg/mL, whereas thiazole derivatives lacking the 2-phenyl substituent showed MIC values typically >32 µg/mL [1]. While the target compound has not been directly tested in published anti-MRSA assays, the presence of the intact 2-phenylthiazole-4-carbonyl group places it within the active chemotype, and the triazole-pyrrolidine appendage offers additional hydrogen-bonding capacity that may enhance binding to the bacterial divisome target FtsZ [2].

Anti-MRSA Phenylthiazole Antibacterial

HDAC6 Inhibitory Potential: 2-Phenylthiazole SAR and Triazole Compatibility

A series of 2-phenylthiazole analogues were reported as HDAC6 inhibitors, with the lead compound 12c achieving an IC₅₀ of 12 nM against HDAC6 and >100-fold selectivity over HDAC1 [1]. The 4-carbonyl substitution position on the thiazole ring (as in the target compound) is the same attachment point used for the cap group in these inhibitors. Replacing the cap group with a triazole-pyrrolidine moiety could modulate isoform selectivity: in structurally related HDAC inhibitors, 1,2,3-triazole-containing cap groups retained HDAC6 potency (IC₅₀ < 50 nM) while further improving selectivity over Class I HDACs (selectivity ratio >500-fold) [2].

HDAC6 inhibitor Epigenetics 2-phenylthiazole

Click Chemistry Compatibility: Synthetic Efficiency vs. 1,2,4-Triazole Analogs

The 1,2,3-triazole in the target compound is accessible via CuAAC click chemistry, enabling late-stage diversification from a common azide-pyrrolidine intermediate with >90% typical yield under mild conditions (RT, aqueous/organic mixture, 1–12 h) . In contrast, 1,2,4-triazole regioisomers require thermal cycloaddition or multistep heterocycle construction with typical yields of 40–70% and harsher conditions, limiting functional group tolerance [1]. This synthetic advantage is relevant for library production: the target compound's core can be generated in 3–4 steps from commercially available 3-azidopyrrolidine and 2-phenylthiazole-4-carboxylic acid, whereas the 1,2,4-triazole isomer requires 5–7 steps .

Click chemistry CuAAC Modular synthesis

Where (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone Delivers Differentiated Value


LPAR1 Antagonist Lead Optimization: Triazole-Phenylthiazole Core Exploration

Patent US9321738B2 demonstrates that N-alkyltriazole compounds achieve nanomolar LPAR1 antagonism (IC₅₀ < 500 nM in calcium flux assays), with the 1,2,3-triazole orientation and phenylthiazole substitution pattern being critical for potency [1]. The target compound, with its intact 2-phenylthiazole-4-carbonyl and 1,2,3-triazole-pyrrolidine moiety, serves as a direct intermediate for elaborating the N-alkyl cap group. Teams can procure this building block to rapidly access 30–50 analogs via amide coupling or reductive amination at the pyrrolidine nitrogen, bypassing 4–6 weeks of de novo core synthesis.

Anti-MRSA Fragment-Based Design: Phenylthiazole FtsZ Inhibitor Expansion

Phenylthiazoles with MIC values of 0.5–16 µg/mL against MRSA USA300 have been validated as FtsZ-targeting antibacterial agents [2]. The target compound's 2-phenylthiazole-4-carbonyl group matches the minimal pharmacophore, while the triazole-pyrrolidine extension provides a vector for probing the adjacent hydrophobic pocket identified in FtsZ co-crystal structures. This compound is appropriate for fragment-growth campaigns where the 1,2,3-triazole serves as both a solubility-enhancing moiety and a synthetic handle for further diversification.

HDAC6 Selectivity Screening: Building Block for Cap-Group SAR

2-Phenylthiazole-based HDAC6 inhibitors achieve IC₅₀ values of 12–50 nM with >100-fold selectivity over HDAC1 [3]. The target compound provides the phenylthiazole zinc-binding group recognition element pre-installed, requiring only a hydroxamic acid or o-aminoanilide warhead at the pyrrolidine terminus for conversion into a functional HDAC inhibitor. Procurement of this intermediate enables parallel synthesis of 20–50 candidate inhibitors in a single array, accelerating the identification of isoform-selective probes.

Chemoproteomics Probe Design: Click-Ready Triazole-Pyrrolidine Scaffold

The 1,2,3-triazole moiety is both a bioisostere and a bioorthogonal handle; the target compound can be elaborated with an alkyne tag at the pyrrolidine nitrogen without disturbing the core triazole, enabling pull-down experiments (e.g., SILAC-based target ID) in cellular lysates [4]. This dual functionality—pharmacophoric triazole plus a modifiable secondary amine—is not available in the 1,2,4-triazole or azetidine analogs, making this building block uniquely suited for chemical biology probe campaigns that require both target engagement and target identification capabilities.

Quote Request

Request a Quote for (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.